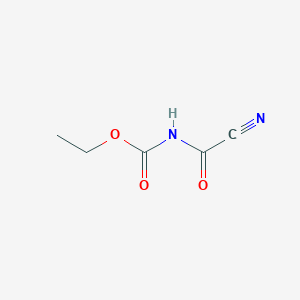Ethyl N-(cyanocarbonyl)carbamate
CAS No.:
Cat. No.: VC17341443
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6N2O3 |
|---|---|
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | ethyl N-carbonocyanidoylcarbamate |
| Standard InChI | InChI=1S/C5H6N2O3/c1-2-10-5(9)7-4(8)3-6/h2H2,1H3,(H,7,8,9) |
| Standard InChI Key | DSFRCEAWEBDIOE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC(=O)C#N |
Introduction
Chemical Identity and Structural Analysis
Ethyl N-(cyanocarbonyl)carbamate, systematically named ethyl [(2E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate (CAS: 1187-34-4), possesses the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.2 g/mol . Its structure integrates a carbamate group (-NHCOO-) linked to an α,β-unsaturated acryloyl moiety bearing cyano (-CN) and ethoxy (-OCH₂CH₃) substituents. The (2E)-stereochemistry indicates a trans configuration across the double bond, which influences reactivity and intermolecular interactions .
Key structural features:
-
Carbamate core: Provides stability and hydrogen-bonding capacity.
-
α,β-Unsaturated acryloyl group: Enables conjugate addition reactions.
-
Cyanocarbonyl motif: Enhances electrophilicity, facilitating nucleophilic attacks at the β-position .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a one-pot condensation reaction under inert conditions :
Reagents:
-
Precursor: Example 12f (936 mg, 6 mmol) – likely a β-ketoamide derivative.
-
Triethyl orthoformate (2.7 g, 18 mmol).
-
Solvent: Acetonitrile (6 mL).
Procedure:
-
The precursor is dissolved in acetonitrile under nitrogen.
-
Triethyl orthoformate is added, and the mixture is heated to 80°C for 4 hours.
-
The crude product is purified via column chromatography (silica gel, petroleum ether/EtOAc = 10:1), yielding 1.1 g (87%) of a yellow solid .
Mechanistic Insight:
The reaction proceeds through a Knoevenagel condensation, where the orthoformate acts as a dehydrating agent, promoting the formation of the α,β-unsaturated system. The cyano group stabilizes the intermediate enolate, driving the reaction to completion .
Physicochemical Properties
Stability: The compound is stable under inert atmospheres but may hydrolyze in aqueous acidic or basic conditions due to the labile carbamate and acryloyl groups .
Future Directions
-
Biological Screening: Priority should be given to evaluating antifungal and antibacterial activities using standardized assays (e.g., MIC against Candida albicans).
-
Derivatization: Introducing fluorinated or sulfonamide groups could modulate solubility and bioactivity .
-
Computational Modeling: DFT studies to predict reactivity sites and docking analyses to identify protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume